molecular formula C5H14OSi B14736200 [Ethyl(dimethyl)silyl]methanol CAS No. 2917-56-8

[Ethyl(dimethyl)silyl]methanol

Cat. No.: B14736200
CAS No.: 2917-56-8
M. Wt: 118.25 g/mol
InChI Key: FSOVZPGJGDWUBM-UHFFFAOYSA-N
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Description

[Ethyl(dimethyl)silyl]methanol (chemical formula: C₅H₁₄OSi, molecular weight: 118.24 g/mol) is an organosilicon compound where a hydroxyl-bearing methanol group is attached to an ethyl(dimethyl)silyl moiety. The structure comprises a silicon atom bonded to two methyl groups, one ethyl group, and a hydroxymethyl (-CH₂OH) group. This compound is of interest in organic synthesis, particularly as a precursor or intermediate in silylation reactions, where silicon-based protecting groups are used to stabilize reactive functional groups like alcohols .

Properties

CAS No.

2917-56-8

Molecular Formula

C5H14OSi

Molecular Weight

118.25 g/mol

IUPAC Name

[ethyl(dimethyl)silyl]methanol

InChI

InChI=1S/C5H14OSi/c1-4-7(2,3)5-6/h6H,4-5H2,1-3H3

InChI Key

FSOVZPGJGDWUBM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Protecting Groups: [Ethyl(dimethyl)silyl]methanol is widely used as a protecting group for alcohols in organic synthesis.

Biology and Medicine:

Industry:

Mechanism of Action

Mechanism:

    Protecting Group: As a protecting group, [Ethyl(dimethyl)silyl]methanol forms a stable silyl ether with alcohols, shielding the hydroxyl group from reactive conditions.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Findings:

Steric Effects: The ethyl(dimethyl)silyl group offers moderate steric hindrance compared to tert-butyl(dimethyl)silyl (TBS) groups. This balance may enhance reaction rates in silylation while maintaining stability against nucleophilic attack . Trimethylsilyl methanol, with minimal steric bulk, reacts rapidly but lacks stability in acidic or basic media .

Hydrophobicity: Ethyl(dimethyl)silyl methanol is less hydrophobic than phenethyl-substituted analogs, making it suitable for reactions requiring partial solubility in polar solvents .

Reactivity in Protection/Deprotection: TBS-protected methanols require stronger acidic conditions (e.g., TBAF in THF) for deprotection, whereas ethyl(dimethyl)silyl analogs may cleave under milder conditions due to reduced steric shielding .

Synthetic Utility :

  • Ethyl(dimethyl)silyl groups are advantageous in sequential protection strategies, where varying steric demands are needed for selective deprotection .

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